2-methyl-3-nitro-N-quinolin-8-ylbenzamide
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Overview
Description
2-methyl-3-nitro-N-quinolin-8-ylbenzamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry. This compound features a benzamide group attached to a quinoline ring, with additional methyl and nitro substituents, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-nitro-N-quinolin-8-ylbenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The nitro group can be introduced via nitration using concentrated nitric acid and sulfuric acid. The methyl group can be added through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst . Finally, the benzamide group is introduced through an amide coupling reaction using benzoyl chloride and a suitable amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and green chemistry approaches to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-nitro-N-quinolin-8-ylbenzamide undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Amino derivatives: Formed by the reduction of the nitro group.
Halogenated derivatives: Formed by electrophilic substitution reactions.
Scientific Research Applications
2-methyl-3-nitro-N-quinolin-8-ylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-3-nitro-N-quinolin-8-ylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, thereby exhibiting antibacterial properties . Additionally, it may induce apoptosis in cancer cells by interacting with cellular pathways involved in programmed cell death .
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-nitrobenzamide: Lacks the quinoline ring but shares the nitro and methyl substituents.
3-nitro-N-quinolin-8-ylbenzamide: Similar structure but without the methyl group.
2-methyl-N-quinolin-8-ylbenzamide: Similar structure but without the nitro group.
Uniqueness
2-methyl-3-nitro-N-quinolin-8-ylbenzamide is unique due to the presence of both the nitro and methyl groups on the quinoline ring, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H13N3O3 |
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Molecular Weight |
307.30 g/mol |
IUPAC Name |
2-methyl-3-nitro-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C17H13N3O3/c1-11-13(7-3-9-15(11)20(22)23)17(21)19-14-8-2-5-12-6-4-10-18-16(12)14/h2-10H,1H3,(H,19,21) |
InChI Key |
MJDCHCMOKKPNPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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